[2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is a chemical compound with the molecular formula C11H7FN2O . It’s closely related to “2-Fluorodeschloroketamine”, also known as 2’-Fl-2-Oxo-PCM, Fluoroketamine, and 2-FDCK, which is a dissociative anesthetic related to ketamine .
Synthesis Analysis
The synthesis of 2-FDCK was first described in a 2013 paper as part of a larger effort to synthesize and evaluate new anesthetic drugs based on ketamine and its analogues . The structure of the ketamine analogue in suspicious powder is 2-(Methylamino)-2-(o-tolyl)cyclohexan-1-one, which is further confirmed by NMR .
Molecular Structure Analysis
The molecular structure of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” consists of a cyclohexane ring bound to an aromatic ring along with an amine group . The full chemical name of 2-FDCK is 2-(2-fluorophenyl)-2-(methylamino)cyclohexan-1-one .
Chemical Reactions Analysis
Ketamine analogues use 2-phenyl-2-aminocyclohexanone as the basic structure and achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .
Physical And Chemical Properties Analysis
The average mass of “[2-(2-Fluorophenyl)-2-oxoethyl]malononitrile” is 202.184 Da, and its monoisotopic mass is 202.054245 Da .
Wirkmechanismus
Target of Action
The compound [2-[(2-Fluorophenyl)methylamino]-2-oxoethyl] benzoate, also known as 2-Fluorodeschloroketamine or 2-FDCK, is a dissociative anesthetic . It is structurally similar to ketamine , suggesting that its primary targets may be similar to those of ketamine.
Mode of Action
Given its structural similarity to ketamine, 2-FDCK is expected to interact with its targets in a similar manner . Ketamine primarily acts as an antagonist of the N-Methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain. By blocking these receptors, ketamine disrupts the transmission of excitatory signals in the brain, leading to a state of dissociation .
Biochemical Pathways
By blocking NMDA receptors, 2-FDCK could potentially disrupt glutamatergic signaling and alter various downstream effects .
Pharmacokinetics
Ketamine is rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
It is reported to have effects similar to its parent compound, ketamine . Ketamine induces a state of dissociation and has been found to have rapid-acting antidepressant effects . A preclinical study examining 2-FDCK in a rat model of depression found that the compound outperformed ketamine in the longevity of the antidepressant effect .
Eigenschaften
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO3/c17-14-9-5-4-8-13(14)10-18-15(19)11-21-16(20)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZWLHCIKVHGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.